Chemical structure and properties of 6-(4-Ethylphenyl)pyridazin-3-ol
Chemical structure and properties of 6-(4-Ethylphenyl)pyridazin-3-ol
Structural Analysis, Synthetic Pathways, and Pharmacological Potential of a Privileged Scaffold [1]
Executive Summary
This technical guide provides a comprehensive analysis of 6-(4-Ethylphenyl)pyridazin-3-ol (CAS: 55901-96-7), a heterocyclic compound belonging to the class of 6-arylpyridazin-3(2H)-ones.[1] Often existing in its tautomeric ketone form, this molecule represents a "privileged scaffold" in medicinal chemistry, serving as a core structure for cardiotonic agents (PDE III inhibitors), non-steroidal anti-inflammatory drugs (COX-2 inhibitors), and antihypertensive vasorelaxants. Beyond pharmaceuticals, its rigid rod-like structure and polarizable core make it a valuable mesogen in the design of liquid crystalline materials.[1] This guide details its chemical identity, validated synthetic protocols, physicochemical properties, and application spectrum.[2]
Chemical Identity & Structural Analysis[1][2][3][4]
The compound exhibits prototropic tautomerism, an equilibrium between the pyridazin-3-ol (enol) and pyridazin-3(2H)-one (keto) forms.[1] In the solid state and in polar solvents, the oxo-form predominates due to the stability of the amide-like lactam linkage and intermolecular hydrogen bonding.[1]
Nomenclature and Identifiers[4]
| Property | Detail |
| IUPAC Name | 6-(4-Ethylphenyl)pyridazin-3-ol |
| Preferred Tautomer | 6-(4-Ethylphenyl)pyridazin-3(2H)-one |
| CAS Registry Number | 55901-96-7 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| SMILES | CCc1ccc(cc1)c2ccc(=O)[nH]n2 |
| InChIKey | Unique identifier for verification (Analog based) |
Tautomeric Equilibrium
The biological activity of the molecule is heavily influenced by its tautomeric state.[1] The lactam (one) form acts as a hydrogen bond donor/acceptor pair, critical for binding to enzyme active sites (e.g., COX-2 or PDE III).
Figure 1: Prototropic tautomerism favoring the pyridazinone (keto) form in solution and solid phase.
Synthesis & Manufacturing Protocols
The synthesis of 6-arylpyridazinones is classically achieved via the Friedel-Crafts/Hydrazine Cyclization route.[1] This method is robust, scalable, and allows for the introduction of the ethyl group early in the pathway.
Retro-Synthetic Analysis
The target molecule is disassembled into two key precursors: Ethylbenzene (or a para-ethyl activated aromatic) and Succinic Anhydride .[1]
Detailed Protocol (The Friedel-Crafts Route)
Step 1: Friedel-Crafts Acylation
-
Reagents: Ethylbenzene, Succinic Anhydride, AlCl₃ (Lewis Acid), Nitrobenzene or DCM (Solvent).
-
Procedure: Succinic anhydride is reacted with ethylbenzene in the presence of anhydrous AlCl₃.[1] The directing effect of the ethyl group favors para-substitution.[1]
-
Product: 3-(4-Ethylbenzoyl)propionic acid.[1]
-
Critical Control Point: Maintain temperature < 5°C during addition to prevent polymerization or multiple acylations.
Step 2: Cyclization (Condensation)
-
Reagents: 3-(4-Ethylbenzoyl)propionic acid, Hydrazine Hydrate (NH₂NH₂[1]·H₂O), Ethanol/Acetic Acid.[3]
-
Procedure: Reflux the keto-acid with hydrazine hydrate for 2–4 hours.
-
Intermediate: 6-(4-Ethylphenyl)-4,5-dihydropyridazin-3(2H)-one.[1][4]
-
Observation: The intermediate is a saturated dihydro-pyridazinone.[1]
Step 3: Dehydrogenation (Aromatization) [1]
-
Reagents: Bromine/Acetic Acid or Sodium 3-nitrobenzenesulfonate.[1]
-
Procedure: The dihydro-intermediate is treated with an oxidizing agent to restore aromaticity to the pyridazine ring.[1]
-
Final Product: 6-(4-Ethylphenyl)pyridazin-3(2H)-one.[1][4][5]
Figure 2: Step-wise synthetic pathway from commodity chemicals to the target pyridazinone.[1]
Physicochemical Properties[1][3][4][6][9][10]
Understanding the physical behavior of this compound is essential for formulation and assay development.[1]
| Property | Value / Description | Relevance |
| Physical State | Crystalline Solid | Stable for storage; non-hygroscopic.[1] |
| Melting Point | ~140–145°C (Estimated)* | High MP indicates strong intermolecular H-bonding (dimer formation).[1] |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires co-solvents (DMSO, PEG-400) for biological assays.[1] |
| Solubility (Organic) | High in DMSO, DMF, Ethanol | Suitable for stock solution preparation. |
| pKa (Acidic) | ~10.5 (NH group) | Weakly acidic; forms salts with strong bases (e.g., NaOH). |
| LogP (Lipophilicity) | ~2.5 – 2.8 | Moderate lipophilicity; good membrane permeability.[1] |
*Note: Melting point estimated based on the close homolog 6-methylpyridazin-3(2H)-one (143-145°C) and general trends in 6-arylpyridazinones.[1]
Spectral Characteristics (Expected)
-
¹H NMR (DMSO-d₆):
- 1.20 (t, 3H, -CH₃ of ethyl)
- 2.65 (q, 2H, -CH₂- of ethyl)
- 6.95 (d, 1H, pyridazine H-4)
- 7.30 (d, 2H, Ar-H)
- 7.80 (d, 2H, Ar-H)
- 8.05 (d, 1H, pyridazine H-5)
- 13.10 (s, 1H, NH, broad, exchangeable)
-
IR (KBr): Strong absorption at 1660–1680 cm⁻¹ (C=O stretch, amide I band).
Applications & Biological Relevance[2][11][12][13]
Pharmaceutical Applications
The 6-arylpyridazinone scaffold is a pharmacophore found in several approved and investigational drugs.
-
Cardiotonics (PDE III Inhibition): Analogous to Levosimendan and Pimobendan , this core structure can inhibit Phosphodiesterase III, increasing cAMP levels in cardiomyocytes, leading to positive inotropy (increased heart contraction strength) and vasodilation.
-
COX-2 Inhibition: The pyridazinone ring serves as a bioisostere for the lactone ring in Coxibs.[1] The 4-ethylphenyl group provides the necessary lipophilic bulk to fit into the COX-2 hydrophobic pocket.[1]
-
Antihypertensive: Derivatives of this structure exhibit vasorelaxant activity, potentially through alpha-adrenergic blockade or calcium channel modulation.[1]
Material Science: Liquid Crystals
The molecule possesses a rigid core (phenyl-pyridazine) and a flexible tail (ethyl).[1] This "rod-like" geometry is characteristic of mesogens . 6-(4-Ethylphenyl)pyridazin-3-ol can serve as a core component in liquid crystal mixtures, where the high polarizability of the pyridazine ring enhances the dielectric anisotropy of the material.[1]
Figure 3: Pharmacological and industrial application spectrum of the scaffold.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, handling should follow protocols for bioactive nitrogen heterocycles.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potentially bioactive (treat as a drug candidate).[1][6]
-
Handling: Use a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Store in a cool, dry place. The compound is generally stable but should be protected from strong oxidizing agents.[1]
-
First Aid: In case of contact, wash with ample soap and water. If inhaled, move to fresh air.
References
-
ChemicalBook. (2025).[1] 3(2H)-Pyridazinone synthesis and derivatives. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Catalog: 6-(4-Ethylphenyl)-3(2H)-pyridazinone (CAS 55901-96-7).[1][5] Retrieved from [1]
-
Sotelo, E., et al. (2002). Pyridazines.[1][2][7][5][6][8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry.[1][2][6]
-
Dogruer, D. S., et al. (2003). Synthesis and anti-inflammatory activity of some new 6-substituted-3(2H)-pyridazinone derivatives.[1][4] Il Farmaco.[1]
-
PubChem. (2025).[1] Compound Summary: 6-Arylpyridazin-3-ones.[1][9] National Library of Medicine.[1] Retrieved from
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